O-7460
Overview
Description
O-7460 is a potent and selective DAGLα inhibitor, with an IC50 of 0.69 μM . It shows selectivity over monoacylglycerol lipase (MAGL), human CB1 and CB2 cannabinoid receptors . O-7460 can decrease high-fat diet (HFD)-caused an up-regulation of 2-AG levels .
Molecular Structure Analysis
The molecular formula of O-7460 is C25H48FO5P . Its average mass is 478.618 Da and its monoisotopic mass is 478.322327 Da .Chemical Reactions Analysis
O-7460 is known to inhibit the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) via DAGLα . It demonstrates much weaker inhibition towards human monoacylglycerol lipase and rat brain fatty acid amide hydrolase .Physical And Chemical Properties Analysis
O-7460 has a molecular weight of 478.6 . It is soluble in DMSO .Scientific Research Applications
Carbon Allotropes : A paper by A. Hirsch (2010) discusses the properties and potential applications of synthetic carbon allotropes, including fullerenes, nanotubes, and graphene. These materials have unique scientific and technological importance (Hirsch, 2010).
Clinical Research Informatics : Another study by I. Sim et al. (2014) presents the Ontology of Clinical Research (OCRe), a model for computationally supporting the design and analysis of human studies in clinical research (Sim et al., 2014).
Data-Intensive Scientific Applications : C. Mattmann et al. (2006) describe a software framework named OODT that supports large, distributed, virtual scientific communities, addressing software engineering challenges in managing highly distributed, virtual data systems (Mattmann et al., 2006).
Photochemical Properties of C60 Derivatives : A study by I-Ta Lee et al. (2009) examines the photochemical properties and photodynamic disinfection efficiencies of novel hexakis C60 derivatives in aqueous systems, which may be relevant for disinfection applications (Lee et al., 2009).
C60 in Secondary Ion Mass Spectrometry : Research by H. Liao et al. (2013) explores enhancing the sensitivity of molecular secondary ion mass spectrometry (SIMS) using C60-based ion guns, relevant for analyzing organic and biological materials (Liao et al., 2013).
Photochemical Transformation of Aqueous nC60 : Y. Hwang and Qilin Li (2010) investigate the photochemical transformation of aqueous nC60 under UVA irradiation, which is important for understanding the environmental impact and cytotoxicity of this material (Hwang & Li, 2010).
Safety And Hazards
Future Directions
The development of potent and selective inhibitors of the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) via DAG lipases (DAGL) α and β is just starting to be considered as a novel and promising source of pharmaceuticals for the treatment of disorders that might benefit from a reduction in endocannabinoid tone, such as hyperphagia in obese subjects .
properties
IUPAC Name |
[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMXNNQCABDB-SEYXRHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48FO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347655 | |
Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate | |
CAS RN |
1572051-31-0 | |
Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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